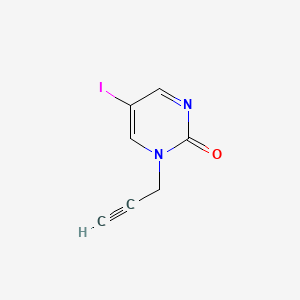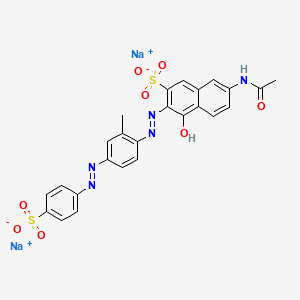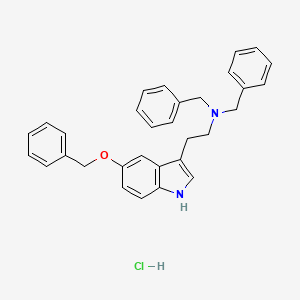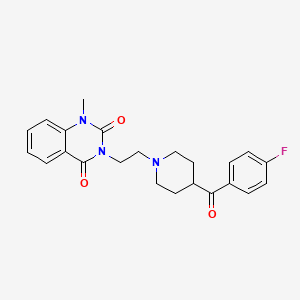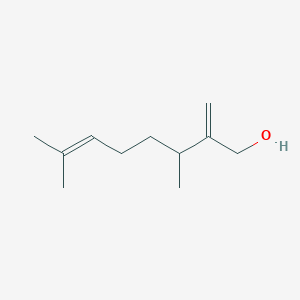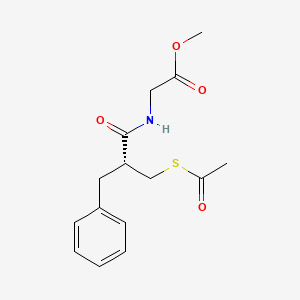
Chroman, hexahydro-2,4-dicyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chroman, hexahydro-2,4-dicyclohexyl-: is a chemical compound belonging to the chromane family Chromanes are a class of benzopyran derivatives known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Organocatalytic Domino Reactions: One of the methods for synthesizing chromane derivatives involves an organocatalytic domino Michael/hemiacetalization reaction. This reaction uses aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols as starting materials, catalyzed by modularly designed organocatalysts.
Photoredox Catalysis: Another method involves visible-light photoredox catalysis. This approach uses N-(acyloxy)phthalimide esters and electron-deficient olefins to form chromane derivatives through a radical cascade reaction.
Industrial Production Methods: Industrial production of chromane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods may vary depending on the desired derivative and its applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Chromane derivatives can undergo oxidation reactions to form chromanones or chromones.
Reduction: Reduction reactions can convert chromanones back to chromanes. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can introduce various functional groups into the chromane core. For example, halogenation, alkylation, and acylation reactions can be performed under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: PCC, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Chromanones, chromones.
Reduction: Chromanes.
Substitution: Halogenated, alkylated, and acylated chromanes.
Aplicaciones Científicas De Investigación
Chemistry: Chroman derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules with potential biological activities .
Biology and Medicine: Chroman derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. They are studied for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, chroman derivatives are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Their unique chemical properties make them valuable in various applications .
Mecanismo De Acción
The mechanism of action of chroman derivatives depends on their specific structure and functional groups. Generally, these compounds interact with biological targets such as enzymes, receptors, and proteins. For example, some chroman derivatives inhibit enzymes like aldose reductase and protein kinases, while others act as antioxidants by scavenging free radicals .
Comparación Con Compuestos Similares
Uniqueness of Chroman, hexahydro-2,4-dicyclohexyl-: The presence of two cyclohexyl groups in chroman, hexahydro-2,4-dicyclohexyl- imparts unique chemical properties and potential applications. These structural features can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
Propiedades
Número CAS |
82315-12-6 |
|---|---|
Fórmula molecular |
C21H36O |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2,4-dicyclohexyl-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C21H36O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h16-21H,1-15H2 |
Clave InChI |
LWPGOKHJYHINLT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CC(OC3C2CCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)

![methanesulfonic acid;3-[4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B15185807.png)

![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
